ethyl 5-amino-1-(1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1-(1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyrimidine ring and substituted with a chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-(1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzylamine with ethyl 5-amino-1H-pyrazole-4-carboxylate under controlled conditions. This reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate and carried out in an organic solvent like ethanol or dimethylformamide. The resulting intermediate is then subjected to cyclization with a suitable reagent, such as phosphorus oxychloride, to form the pyrazolo[3,4-d]pyrimidine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps, such as recrystallization or chromatography, are used to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazole and pyrimidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Ethyl 5-amino-1-(1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-(1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylate
- Pyrimido[4,5-d]pyrimidines
- Pyrimido[5,4-d]pyrimidines
Uniqueness
Ethyl 5-amino-1-(1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate is unique due to its specific structural features, such as the fused pyrazole and pyrimidine rings and the chlorobenzyl substitution
Properties
IUPAC Name |
ethyl 5-amino-1-[1-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN7O2/c1-2-28-18(27)13-7-24-26(15(13)20)17-14-8-23-25(16(14)21-10-22-17)9-11-3-5-12(19)6-4-11/h3-8,10H,2,9,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTXTYSDHARQSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=NC3=C2C=NN3CC4=CC=C(C=C4)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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